molecular formula C10H9N5O2 B13598546 Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13598546
M. Wt: 231.21 g/mol
InChI Key: BUYHHDVGJJYFGX-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an azidomethyl group attached to the imidazo[1,2-a]pyridine core. The presence of the azidomethyl group imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide and provides a quantitative yield in a short time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization at the methyl position .

Industrial Production Methods

Industrial production methods for this compound often involve metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, and palladium catalysts. These methods, however, require careful control of reaction conditions and the use of environmentally undesirable solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for cycloisomerization, molecular iodine for oxidative annulations, and various metal catalysts for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents at the azidomethyl position .

Scientific Research Applications

Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the azidomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of new heterocyclic compounds and the development of antimicrobial agents .

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H9N5O2/c1-17-10(16)8-3-2-4-9-13-7(5-12-14-11)6-15(8)9/h2-4,6H,5H2,1H3

InChI Key

BUYHHDVGJJYFGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=CN21)CN=[N+]=[N-]

Origin of Product

United States

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